molecular formula C11H16BrNOS B1528614 1-(4-Bromothiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine CAS No. 1340340-79-5

1-(4-Bromothiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine

Cat. No.: B1528614
CAS No.: 1340340-79-5
M. Wt: 290.22 g/mol
InChI Key: UKXCJAWOGMDOAY-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine is a synthetic organic compound that features a brominated thiophene ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromothiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Formation of the Amine: The brominated thiophene is then reacted with an amine precursor, such as N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine, under suitable conditions (e.g., in the presence of a base like sodium hydride) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromothiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromothiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s unique structural features make it suitable for the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine depends on its specific application:

    Medicinal Chemistry: It may interact with specific molecular targets, such as receptors or enzymes, to modulate their activity. The brominated thiophene ring can enhance binding affinity through halogen bonding or hydrophobic interactions.

    Material Science: In organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorothiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine: Similar structure with a chlorine atom instead of bromine.

    1-(4-Methylthiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(4-Bromothiophen-2-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets or other molecules in material science applications.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNOS/c12-10-5-11(15-8-10)7-13-6-9-1-3-14-4-2-9/h5,8-9,13H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCJAWOGMDOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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